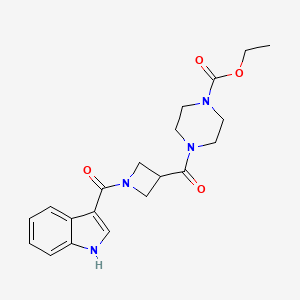

ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Chemical Reactions Analysis

Indole derivatives, including “ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate”, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Applications De Recherche Scientifique

Synthesis and Biological Activities

Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is involved in various synthetic and biological studies. Research has focused on synthesizing hybrid molecules containing specific moieties such as penicillanic acid or cephalosporanic acid and investigating their biological activities. For instance, ethyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibit moderate to good antimicrobial activity against test microorganisms, with a few showing significant antiurease and antilipase activities (Başoğlu et al., 2013).

HIV-1 Reverse Transcriptase Inhibitors

In the realm of antiviral research, analogues of ethyl piperazine-1-carboxylate compounds have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase (RT). This research aimed at discovering new classes of non-nucleoside HIV-1 RT inhibitors, leading to the development of compounds with significantly enhanced potency compared to earlier analogues (Romero et al., 1994).

Antifungal and Antimicrobial Properties

The synthesis and evaluation of 1,2,4-triazole derivatives containing a piperazine nucleus have been carried out, revealing their potential as antifungal agents. These compounds have been assessed for their biological properties, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results across various assays. The synthesis approach embraced green chemistry techniques such as microwave and ultrasound irradiation, optimizing conditions for environmentally friendly chemical processes (Mermer et al., 2018).

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate”, as an indole derivative, may also have potential for further exploration in future research .

Propriétés

IUPAC Name |

ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-2-28-20(27)23-9-7-22(8-10-23)18(25)14-12-24(13-14)19(26)16-11-21-17-6-4-3-5-15(16)17/h3-6,11,14,21H,2,7-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQKSMDKSLJYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2720372.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2720375.png)

![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2720377.png)

![Ethyl 2-[(3,5-dichlorophenyl)amino]acetate](/img/structure/B2720379.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2720381.png)

![6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2720385.png)

![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)